molecular formula C9H8Cl2FNO B3042959 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide CAS No. 680579-73-1

2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide

Cat. No. B3042959
CAS RN: 680579-73-1
M. Wt: 236.07 g/mol
InChI Key: CHAVLBPWJKMNSC-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide” is a complex organic compound that contains several functional groups. It has two chloro groups, one fluoro group, a benzyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, benzyl, and acetamide groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the chloro groups might make it a good electrophile, while the acetamide group could potentially act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure .

Scientific Research Applications

Anticoccidial Activity

Compounds structurally related to 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, such as 9-(2-chloro-6-fluorobenzyl)-6-methylaminopurine and 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine, have demonstrated remarkable anticoccidial activity against Eimeria species in poultry, highlighting their potential in veterinary parasitology and pharmaceutical applications for the prevention and treatment of coccidiosis in birds (Matsuno, 1986).

Anti-inflammatory and Analgesic Properties

Another compound, (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide, has been identified as a potent anti-inflammatory and analgesic agent, which does not possess centrally acting muscle relaxant activity. This suggests that structurally similar compounds, including 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, may hold potential for the development of new anti-inflammatory and analgesic drugs (Musso et al., 2003).

Thrombin Inhibition

Research on 2-(2-Chloro-6-fluorophenyl)acetamides, which share a part of the molecular structure with 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide, has shown these compounds to be potent thrombin inhibitors. Such properties indicate the potential of these compounds in the development of new anticoagulant drugs, which could be beneficial in the treatment and prevention of thrombotic disorders (Lee et al., 2007).

Antimicrobial Activity

A study exploring the potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae demonstrated that the compound possesses significant antibacterial activity. This suggests that compounds like 2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide could be explored for their antimicrobial properties, potentially leading to the development of new antibacterial agents (Cordeiro et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, compounds with chloro groups can sometimes be hazardous .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for use in various fields, such as medicine or materials science .

properties

IUPAC Name

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAVLBPWJKMNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213652
Record name 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-chloro-6-fluorobenzyl)acetamide

CAS RN

680579-73-1
Record name 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680579-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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